molecular formula C16H19NO2 B2645732 N-(6-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide CAS No. 2411275-69-7

N-(6-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide

Cat. No.: B2645732
CAS No.: 2411275-69-7
M. Wt: 257.333
InChI Key: UXFWSCNKRKULAA-UHFFFAOYSA-N
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Description

N-(6-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by a methoxy group, a methyl group, and a but-2-ynamide moiety attached to a tetrahydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydronaphthalene core, followed by the introduction of the methoxy and methyl groups. The final step involves the formation of the but-2-ynamide moiety through a coupling reaction.

    Preparation of Tetrahydronaphthalene Core: The core structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of Methoxy and Methyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions using methoxy and methyl halides.

    Formation of But-2-ynamide Moiety: The final step involves the coupling of the tetrahydronaphthalene derivative with but-2-ynoic acid or its derivatives under appropriate conditions, such as using a palladium catalyst in a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The but-2-ynamide moiety can be reduced to form a but-2-enamide or butanamide.

    Substitution: The methoxy and methyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be employed.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

N-(6-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide
  • N-(3-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide
  • N-(6-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)butanamide

Uniqueness

N-(6-Methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide is unique due to the presence of both methoxy and methyl groups on the tetrahydronaphthalene core, as well as the but-2-ynamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(6-methoxy-3-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-4-5-16(18)17-15-9-11(2)8-12-10-13(19-3)6-7-14(12)15/h6-7,10-11,15H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFWSCNKRKULAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CC(CC2=C1C=CC(=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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